1,2,3-Propanetriol, triformate

Catalog No.
S12823761
CAS No.
M.F
C6H14O9
M. Wt
230.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Propanetriol, triformate

Product Name

1,2,3-Propanetriol, triformate

IUPAC Name

formic acid;propane-1,2,3-triol

Molecular Formula

C6H14O9

Molecular Weight

230.17 g/mol

InChI

InChI=1S/C3H8O3.3CH2O2/c4-1-3(6)2-5;3*2-1-3/h3-6H,1-2H2;3*1H,(H,2,3)

InChI Key

SSYZNFNOLYWYPA-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)O.C(=O)O.C(=O)O.C(=O)O

1,2,3-Propanetriol, triformate, also known as glycerin triformate, is the triester formed from glycerol and formic acid. This compound has the chemical formula C6H12O6 and a molecular weight of 176.12 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 1.320 g/cm³ at 18 °C and a boiling point ranging from 171-173 °C at 52 Torr .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be broken down to yield glycerol and formic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.
  • Esterification: The compound can react with alcohols to form additional esters, which may have applications in flavoring and fragrance industries.

The synthesis of 1,2,3-propanetriol, triformate typically involves:

  • Esterification Reaction: Glycerol is reacted with formic acid in the presence of a catalyst (often an acid catalyst) under controlled temperature conditions. This process results in the formation of the triester.

The reaction can be represented as follows:

Glycerol+3Formic Acid1 2 3 Propanetriol Triformate+3Water\text{Glycerol}+3\text{Formic Acid}\rightarrow \text{1 2 3 Propanetriol Triformate}+3\text{Water}

1,2,3-Propanetriol, triformate has several applications:

  • Agricultural Use: As a potential oviposition inducer for certain pests, it may be utilized in pest control strategies.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds and esters.
  • Flavoring and Fragrance: Due to its ester nature, it may find applications in food and cosmetic industries for flavoring and scent purposes.

Interaction studies regarding 1,2,3-propanetriol, triformate primarily focus on its effects on pest behavior rather than extensive pharmacological interactions. Its role as an oviposition inducer suggests specific interactions with olfactory receptors in insects . Further research is needed to elucidate its interactions at a molecular level.

1,2,3-Propanetriol, triformate shares similarities with several other compounds due to its structure as a glycerol ester. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,2,3-PropanetriolTriolCommonly known as glycerol; used in pharmaceuticals.
Glycerin triacetateTriesterFormed from glycerol and acetic acid; used as a solvent.
Glycerin diacetateDiesterTwo acetate groups; used in food industry for flavoring.
1,2-Diethyl-3-methylimidazolium formateIonic liquidUsed in green chemistry; different properties than esters.

Uniqueness: The primary uniqueness of 1,2,3-propanetriol, triformate lies in its specific biological activity as an oviposition inducer for pests compared to other glycerol derivatives which may not exhibit such properties.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

230.06378202 g/mol

Monoisotopic Mass

230.06378202 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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